molecular formula C22H17NO2 B13803319 1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)- CAS No. 53924-09-7

1H-Indole-2-carboxylic acid, 3-(diphenylmethyl)-

Cat. No.: B13803319
CAS No.: 53924-09-7
M. Wt: 327.4 g/mol
InChI Key: RCRHDXWBWNDQLB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-benzhydryl-1H-indole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of indole-2-carboxylic acid with benzhydryl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

3-benzhydryl-1H-indole-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, due to the electron-rich nature of the indole nucleus.

Scientific Research Applications

3-benzhydryl-1H-indole-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzhydryl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication . The benzhydryl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

3-benzhydryl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:

The uniqueness of 3-benzhydryl-1H-indole-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .

Properties

CAS No.

53924-09-7

Molecular Formula

C22H17NO2

Molecular Weight

327.4 g/mol

IUPAC Name

3-benzhydryl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C22H17NO2/c24-22(25)21-20(17-13-7-8-14-18(17)23-21)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19,23H,(H,24,25)

InChI Key

RCRHDXWBWNDQLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=C(NC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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